3,7-Dimethyloctyl phenylacetate
Description
Structure
3D Structure
Properties
CAS No. |
67874-77-5 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3,7-dimethyloctyl 2-phenylacetate |
InChI |
InChI=1S/C18H28O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,15-16H,7-9,12-14H2,1-3H3 |
InChI Key |
ZLNHKBABSKKKMS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CC1=CC=CC=C1 |
Other CAS No. |
67874-77-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 3,7 Dimethyloctyl Phenylacetate
Established Synthetic Routes for Aliphatic Phenylacetates
The formation of 3,7-dimethyloctyl phenylacetate (B1230308), like other aliphatic esters, primarily relies on established synthetic routes such as direct esterification and coupling reactions. These methods have been the bedrock of ester synthesis for over a century, offering reliable pathways to a vast array of compounds.
Esterification Reactions and Mechanistic Considerations
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid (phenylacetic acid) and the alcohol (3,7-dimethyloctan-1-ol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgbyjus.com The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgchemistrysteps.com
Nucleophilic attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgchemistrysteps.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. wikipedia.org
Deprotonation: The final step involves deprotonation of the remaining carbonyl oxygen to yield the ester and regenerate the acid catalyst. wikipedia.org
To drive the reversible Fischer-Speier reaction towards the product side, an excess of one of the reactants (typically the alcohol) is often used, or the water produced is removed from the reaction mixture, for instance, by azeotropic distillation. organic-chemistry.orgchemistrysteps.com
For substrates that are sensitive to strong acids or high temperatures, milder esterification methods are employed. The Steglich esterification is a notable example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgfiveable.mewikipedia.org This reaction proceeds under mild, often room temperature, conditions. wikipedia.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.orgfiveable.me DMAP, a potent nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species, which is subsequently attacked by the alcohol to furnish the ester. fiveable.meyoutube.com A key advantage of the Steglich esterification is its ability to overcome the steric hindrance that can impede other methods. fiveable.me
Another important method is the Mitsunobu reaction , which allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgbyjus.com The reaction mechanism is complex but essentially involves the in-situ formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an SN2 fashion. organic-chemistry.orgbyjus.com
The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters. nih.govfrontiersin.orgorganic-chemistry.org This method involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). Subsequent reaction with the alcohol in the presence of DMAP yields the desired ester. organic-chemistry.org The regioselectivity of the reaction is attributed to the less hindered carbonyl of the mixed anhydride being more susceptible to nucleophilic attack by DMAP. organic-chemistry.org
Coupling Reactions Utilizing Phenylacetic Acid and Aliphatic Alcohol Precursors
Beyond direct esterification, coupling reactions provide alternative pathways to aliphatic phenylacetates. These methods often involve the activation of the carboxylic acid to a more reactive species. For instance, phenylacetic acid can be converted to its corresponding acid chloride, phenylacetyl chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The highly reactive acid chloride can then readily react with 3,7-dimethyloctan-1-ol (B75441), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Another approach involves the use of carboxylic acid anhydrides. Phenylacetic anhydride can be reacted with 3,7-dimethyloctan-1-ol to yield the desired ester and a molecule of phenylacetic acid. While effective, this method is less atom-economical than direct esterification.
Advanced Synthetic Approaches and Novel Catalysis
The field of organic synthesis is constantly evolving, with a continuous drive towards more efficient, selective, and sustainable methods. The synthesis of 3,7-dimethyloctyl phenylacetate has also benefited from these advancements, with novel catalytic systems and reaction conditions being explored.
Photocatalytic and Green Chemistry Approaches in Esterification
In recent years, there has been a significant push towards developing "green" and sustainable chemical processes. nih.govacs.org Photocatalysis has emerged as a promising green chemistry approach for various organic transformations, including esterification. nih.govnih.govrsc.org Visible-light-mediated photocatalysis can enable the direct oxidative esterification of alcohols. acs.org These reactions often utilize heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4) supported metal nanoparticles, and can proceed under mild, neutral conditions using air or oxygen as the oxidant. nih.govrsc.org The photocatalyst absorbs light energy to facilitate the activation of the alcohol, leading to the formation of the ester. acs.org
Other green chemistry approaches focus on using environmentally benign solvents and recyclable catalysts. For example, using acetonitrile (B52724) as a solvent in Steglich esterification has been explored as a greener alternative to hazardous chlorinated solvents. jove.com The use of solid acid catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry. organic-chemistry.org Enzymatic synthesis, as mentioned in the context of chiral resolution, is inherently a green method, operating under mild conditions with high selectivity. mdpi.comresearchgate.netresearchgate.net
Microwave-Assisted Synthetic Strategies and Reaction Kinetics
Microwave-assisted organic synthesis has gained considerable attention as a method to accelerate reaction rates and improve yields. ajrconline.org Microwave irradiation can significantly reduce the reaction times for esterification reactions compared to conventional heating methods. mdpi.comtandfonline.com This is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can lead to localized superheating and increased molecular collisions. mdpi.com
The kinetics of microwave-assisted esterification have been studied, often revealing a significant enhancement in the reaction rate constants compared to conventional heating. mdpi.comtandfonline.com For example, studies on the microwave-assisted esterification of fatty acids have shown that the reaction follows second-order kinetics, with the rate constant increasing with microwave power and temperature. mdpi.com Microwave-assisted methods have been successfully applied to various esterification reactions, including those catalyzed by acids and enzymes, as well as in the synthesis of esters from O-alkylisoureas. aidic.itorganic-chemistry.org The application of microwave technology to the synthesis of this compound offers a promising avenue for process intensification and improved efficiency.
| Reaction | Catalyst/Reagent | Key Features | Reaction Conditions | Yield |
| Fischer-Speier Esterification | Strong acid (e.g., H2SO4) | Reversible; often requires excess alcohol or water removal | Reflux | Variable |
| Steglich Esterification | DCC, DMAP | Mild conditions; suitable for sterically hindered substrates | Room temperature | Good to high |
| Mitsunobu Reaction | PPh3, DEAD/DIAD | Inversion of stereochemistry | 0 °C to room temperature | Good to high |
| Yamaguchi Esterification | TCBC, DMAP | Suitable for sterically hindered substrates | Mild conditions | High |
| Photocatalytic Esterification | Heterogeneous photocatalyst | Green method; uses light energy | Visible light, neutral conditions | Variable |
| Microwave-Assisted Esterification | Various | Accelerated reaction rates | Microwave irradiation | High |
Synthesis of Structural Analogues and Derivatives of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of analogues and derivatives. These modifications are typically aimed at altering the molecule's physicochemical properties, such as odor profile, volatility, and stability, or for use in mechanistic studies. The primary sites for derivatization include the phenyl ring of the phenylacetate moiety and the aliphatic 3,7-dimethyloctyl chain.
Derivatization of the Phenylacetate Moiety
Modifications to the phenylacetate portion of the molecule primarily involve the introduction of substituents onto the aromatic ring. These substitutions can influence the electronic and steric properties of the ester, which in turn can affect its fragrance characteristics and reactivity. The synthesis of such derivatives generally involves the preparation of a substituted phenylacetic acid followed by its esterification with 3,7-dimethyloctanol (citronellol).
A common strategy for accessing substituted phenylacetic acids is through the hydrolysis of the corresponding benzyl (B1604629) cyanides. For instance, various substituted benzyl cyanides can be hydrolyzed under acidic or basic conditions to yield the desired phenylacetic acid derivatives. These can then be esterified with 3,7-dimethyloctanol using standard methods such as Fischer-Speier esterification, which typically employs a strong acid catalyst like sulfuric acid.
Another versatile method for creating substituted phenylacetic acids is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach allows for the introduction of a wide range of substituents onto the phenyl ring. For example, an aryl halide can be coupled with a suitable boronic acid derivative to construct the desired substituted aromatic framework.
The table below summarizes various synthetic approaches to substituted phenylacetic acids that can serve as precursors for derivatives of this compound.
| Precursor Compound | Reagents and Conditions | Product (Substituted Phenylacetic Acid) |
| Substituted Benzyl Cyanide | H₂SO₄, H₂O, heat | Substituted Phenylacetic Acid |
| Aryl Halide & Boronic Acid | Pd catalyst, base, solvent | Substituted Phenylacetic Acid |
| 2,2,2-trichloro-1-phenylethanes | KOH or NaOH in alcohol | Substituted Phenylacetic Acid Ester |
Research into the synthesis of phenylacetic acid derivatives has also explored the use of greener catalysts. For example, cation-exchange resins like Amberlyst-15 have been effectively used to catalyze the esterification of phenylacetic acid with various alcohols, offering a more environmentally benign alternative to traditional homogeneous acid catalysts. researchgate.net
Modifications and Unsaturations in the 3,7-Dimethyloctyl Chain
The 3,7-dimethyloctyl chain, derived from citronellol (B86348), presents several opportunities for structural modification. These include the introduction or alteration of unsaturation and the incorporation of functional groups.
A primary modification involves the degree of saturation in the alkyl chain. The precursor alcohol to the saturated 3,7-dimethyloctyl group is 3,7-dimethyloctan-1-ol (citronellol), which contains a double bond. The corresponding ester, 3,7-dimethyloct-6-enyl phenylacetate (citronellyl phenylacetate), is an unsaturated analogue. The saturated version is obtained by the catalytic hydrogenation of citronellol prior to esterification, or by hydrogenation of citronellyl phenylacetate itself. Common catalysts for this transformation include palladium on carbon (Pd/C) or ruthenium-based catalysts. rsc.orgpsu.edu
Conversely, analogues with additional unsaturation can be prepared by using geraniol (B1671447), a diastereomer of nerol (B1678202) and a constitutional isomer of citronellol that possesses two double bonds. Esterification of geraniol with phenylacetic acid yields geranyl phenylacetate. The hydrogenation of geraniol can be controlled to selectively reduce one of the double bonds to produce citronellol. rsc.orgpsu.eduorgsyn.org
Enzymatic synthesis provides a regioselective and stereoselective route to these esters. Lipases, for instance, have been used to catalyze the transesterification of citronellol with other esters, such as geranyl acetate (B1210297), to produce citronellyl acetate in high yield. bibliotekanauki.pl This methodology can be extended to the synthesis of citronellyl phenylacetate by using an appropriate phenylacetate ester as the acyl donor.
The table below outlines synthetic routes to key alcohol precursors with varying degrees of unsaturation in the 3,7-dimethyloctyl chain.
| Starting Material | Reagents and Conditions | Product Alcohol |
| Citronellal (B1669106) | NaBH₄ | Citronellol |
| Geraniol | H₂, Ru-BINAP catalyst | (S)-Citronellol |
| Geraniol | OYE enzymes | Citronellol |
Preparation of Isotopic Analogs for Mechanistic Investigations
Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, such as investigating the pathways of enzymatic reactions, understanding fragmentation patterns in mass spectrometry, and probing reaction kinetics. The labeling can be introduced into either the phenylacetate moiety or the 3,7-dimethyloctyl chain.
Labeling the Phenylacetate Moiety:
Carbon-13 labeled phenylacetic acid can be synthesized through various routes. For example, large-scale preparations of 2-(phenylthio)[1,2-¹³C₂]acetic acid have been developed, which can serve as a precursor to ¹³C-labeled phenylacetic acid. nih.gov The synthesis often starts from commercially available labeled starting materials like ¹³CO₂ or ¹³C-labeled methanol. Once the labeled phenylacetic acid is obtained, it can be esterified with 3,7-dimethyloctanol using standard procedures to yield the desired isotopically labeled ester.
Labeling the 3,7-Dimethyloctyl Chain:
Deuterium (B1214612) labeling of the 3,7-dimethyloctyl chain can be achieved by the catalytic hydrogenation of geraniol or citronellol using deuterium gas (D₂) instead of hydrogen gas (H₂). rsc.orgpsu.edu The choice of catalyst, such as a ruthenium-BINAP complex, can influence the stereoselectivity of the deuterium addition. orgsyn.org This method allows for the specific incorporation of deuterium atoms at the positions of the original double bond.
Isotopic labeling experiments are crucial for elucidating reaction mechanisms. researchgate.netresearchgate.net For instance, in esterification reactions, labeling the oxygen of the alcohol with ¹⁸O has been used to confirm that the alcohol's oxygen is incorporated into the ester, while the hydroxyl group of the carboxylic acid is lost as water. ausetute.com.au
The table below provides examples of synthetic strategies for preparing isotopically labeled precursors of this compound.
| Target Labeled Moiety | Precursor | Labeling Reagent/Method | Labeled Intermediate |
| Phenylacetyl-¹³C₂ | ¹³CO₂ or ¹³C-methanol | Multi-step synthesis | Phenyl[1,2-¹³C₂]acetic acid |
| 3,7-Dimethyloctyl-d₂ | Geraniol | D₂, Ru-BINAP catalyst | 3,7-Dimethyloctan-d₂-1-ol |
| Phenylacetate-¹⁸O | Phenylacetic acid & 3,7-Dimethyloctan-¹⁸O-ol | Fischer Esterification | 3,7-Dimethyloctyl phenylacet-¹⁸O-ate |
Biosynthesis and Metabolic Pathways of 3,7 Dimethyloctyl Phenylacetate in Biological Systems
Precursor Pathways and Enzymatic Biogenesis of 3,7-Dimethyloctyl Phenylacetate (B1230308)
The formation of 3,7-dimethyloctyl phenylacetate is a convergence of two distinct metabolic routes: the shikimate pathway, which provides the aromatic portion, and the isoprenoid pathway, which generates the alcohol moiety.
Role of Phenylalanine and Isoprenoid Pathways in Biosynthesis
The phenylacetate component of the final ester originates from the amino acid L-phenylalanine. In many bacteria, phenylalanine is converted to phenylacetate, which then serves as a key intermediate in aromatic compound metabolism. ethz.ch
The alcohol portion, 3,7-dimethyloctanol, is a monoterpenoid derived from the isoprenoid biosynthetic pathway. This pathway, fundamental to all living organisms, produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants and many bacteria, these precursors are primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, while in fungi and animals, the mevalonate (B85504) (MVA) pathway is the main route. The head-to-tail condensation of IPP and DMAPP leads to the formation of geranyl diphosphate (B83284) (GPP), the precursor to C10 monoterpenes.
A likely biosynthetic route to 3,7-dimethyloctanol involves the well-known monoterpenoid, citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). Citronellol is produced in many plants and some microorganisms. nih.govnih.gov Its biosynthesis can proceed from geraniol (B1671447) or nerol (B1678202) through the action of specific reductases. The subsequent reduction of the double bond in citronellol would yield 3,7-dimethyloctanol (also known as tetrahydrogeraniol). nist.gov While chemical hydrogenation of citronellol to 3,7-dimethyloctanol is a known industrial process, the specific enzymes catalyzing this saturation step in biological systems are less well-characterized. However, enzymatic reduction of similar terpene compounds has been observed.
Identification and Characterization of Biosynthetic Enzymes
The final and crucial step in the biosynthesis of this compound is the esterification of 3,7-dimethyloctanol with phenylacetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes play a vital role in the production of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers. nih.govfrontiersin.org
AATs exhibit broad substrate specificity, enabling them to utilize a range of alcohols and acyl-CoA molecules. For instance, AATs from various plant species have been shown to catalyze the formation of esters from different alcohols and acyl-CoAs. frontiersin.orgnih.gov The expression of specific AAT genes often correlates with the production of particular esters during fruit ripening. nih.govresearchgate.net While a specific AAT responsible for the synthesis of this compound has not been definitively identified and characterized, the known functions of this enzyme family strongly suggest their involvement.
The formation of the phenylacetyl-CoA precursor is facilitated by phenylacetate-CoA ligase . This enzyme activates phenylacetate by ligating it to coenzyme A, a necessary step for its participation in various metabolic reactions, including esterification. ethz.ch
The enzymatic reduction of citronellal (B1669106) to citronellol is a well-documented process catalyzed by alcohol dehydrogenases (ADHs) . mdpi.comresearchgate.net For example, a one-pot enzymatic cascade using an old yellow enzyme to reduce citral (B94496) to (S)-citronellal, followed by an alcohol dehydrogenase from Yokenella sp. to produce (S)-citronellol, has been demonstrated. mdpi.commdpi.comresearchgate.net
Microbial Biosynthesis and Biotransformation Pathways
Microorganisms, with their vast metabolic diversity, represent a promising avenue for the production of valuable compounds like this compound.
Production by Bacterial and Fungal Species
While the direct production of this compound by wild-type microorganisms has not been extensively reported, the microbial synthesis of its precursors is well-established. Numerous bacteria and fungi are known producers of terpenoids, including monoterpenes like citronellol. nih.gov For example, Saccharomyces cerevisiae (baker's yeast) is known to produce 3,7-dimethyl-6-octen-1-ol (citronellol) as a metabolite. nih.govnih.gov
Furthermore, the biotransformation of readily available precursors by microbial cells is a common strategy. Several fungal species, including those from the genus Aspergillus, are known to produce a wide array of terpenoids and their derivatives. asm.org The basidiomycete Cystoderma carcharias has been shown to transform citronellol into other oxygenated derivatives, highlighting the potential of fungi to modify monoterpene structures. nih.gov
Bacteria, particularly from the genus Pseudomonas, are capable of utilizing citronellol as a carbon source, indicating the presence of enzymatic machinery to metabolize this compound. ethz.chejbiotechnology.info This metabolic capability could potentially be harnessed and redirected towards the synthesis of desired derivatives.
The synthesis of esters using microbial enzymes is also a well-explored area. Lipases and esterases from various microorganisms, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the synthesis of a variety of flavor and fragrance esters, including phenylacetate esters. nih.gov
Elucidation of Microbial Enzymatic Pathways
The microbial pathways for the biosynthesis of the precursors of this compound are becoming increasingly understood. In bacteria, the degradation pathway of citronellol often begins with its oxidation to citronellal and then to citronellic acid by dehydrogenases. ethz.chresearchgate.net This is followed by a series of reactions including carboxylation and β-oxidation. ethz.chejbiotechnology.info
The enzymatic machinery for ester synthesis in microbes, particularly yeasts, involves alcohol acyltransferases (ATFs). These enzymes are responsible for the production of acetate (B1210297) esters and other volatile esters during fermentation. researchgate.net The substrate promiscuity of these enzymes makes them attractive targets for metabolic engineering to produce specific, high-value esters.
Endogenous Metabolism and Enzymatic Degradation in Organisms
The breakdown of this compound in organisms is expected to proceed via the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.
The primary enzymatic step in the degradation of ester-containing compounds is hydrolysis, catalyzed by esterases . These enzymes are widespread in nature and play crucial roles in various metabolic processes. ncsu.edutaylorandfrancis.com Human serum albumin has also been shown to exhibit esterase-like activity towards phenylacetate esters. nih.gov The hydrolysis of this compound would yield 3,7-dimethyloctanol and phenylacetic acid.
The subsequent metabolism of 3,7-dimethyloctanol would likely follow pathways similar to those for other terpenoids. In bacteria like Pseudomonas, the degradation of citronellol, a close structural analog, involves oxidation of the alcohol group and subsequent β-oxidation-like steps. ethz.chejbiotechnology.inforesearchgate.net
The phenylacetic acid moiety is also subject to enzymatic degradation. In many bacteria, the aerobic catabolism of phenylacetate proceeds via its activation to phenylacetyl-CoA, followed by a series of reactions involving epoxidation of the aromatic ring and subsequent ring cleavage. nih.govnih.gov
Esterase Activity and Hydrolytic Pathways
The initial and pivotal step in the metabolism of this compound in biological systems is its hydrolysis, a reaction catalyzed by esterase enzymes. This process cleaves the ester bond, releasing the two primary components: 3,7-dimethyloctanol and phenylacetic acid. While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, the metabolic fate of structurally similar compounds, particularly citronellyl acetate, provides significant insight.
In various biological systems, including microorganisms and mammalian tissues, esterases exhibit broad substrate specificity, enabling them to hydrolyze a wide range of esters. The hydrolysis of citronellyl acetate by Pseudomonas mendocina has been shown to be an efficient preliminary step in its biodegradation, yielding citronellol. ejbiotechnology.inforesearchgate.net This suggests that a similar hydrolytic pathway is highly probable for this compound, where esterases would catalyze its breakdown into 3,7-dimethyloctanol and phenylacetic acid. The relative rates of this hydrolysis can be influenced by the structure of the ester and the specific esterases present in the organism or tissue. nih.gov For instance, studies on various ester prodrugs have demonstrated that the rate of enzymatic cleavage is dependent on the carbon chain length and the nature of the alcohol and acid moieties. nih.gov
The ubiquitous nature of esterases in organisms, from bacteria to mammals, underscores the likelihood of this hydrolytic cleavage as the primary metabolic initiation for this compound. In mammals, these enzymes are abundant in the liver, intestines, and plasma, suggesting that hydrolysis can occur at various sites within the body. nih.govresearchgate.net
Identification of Metabolic Intermediates and Products
Following the initial hydrolysis, the resulting 3,7-dimethyloctanol and phenylacetic acid enter their respective metabolic pathways, leading to the formation of various intermediates and final products.
Metabolism of the 3,7-Dimethyloctyl Moiety:
The metabolism of the 3,7-dimethyloctanol component is expected to follow pathways established for similar acyclic monoterpenoid alcohols, such as citronellol. ejbiotechnology.infoethz.ch The degradation of citronellol in Pseudomonas species involves a series of oxidative steps. ejbiotechnology.infoethz.ch It is first oxidized to its corresponding aldehyde, citronellal, and then to citronellic acid. ejbiotechnology.inforesearchgate.net This "upper pathway" prepares the molecule for further breakdown. ejbiotechnology.info Given the structural similarity, 3,7-dimethyloctanol would likely be oxidized to 3,7-dimethyloctanal (B3032866) and subsequently to 3,7-dimethyloctanoic acid.
Further degradation of these intermediates in bacteria often proceeds through a CoA-ester pathway, which can involve β-oxidation-like steps. ethz.ch The presence of methyl branches can necessitate specific enzymatic machinery to handle these structures. ejbiotechnology.info
Metabolism of the Phenylacetate Moiety:
The metabolic fate of phenylacetic acid is well-characterized in both microorganisms and mammals and exhibits significant species-dependent variations.
In many bacteria, phenylacetic acid is catabolized through a specific pathway involving coenzyme A (CoA) thioesters. nih.gov The process is initiated by the conversion of phenylacetate to phenylacetyl-CoA. nih.gov This is followed by a complex series of reactions including the epoxidation of the aromatic ring and subsequent hydrolytic ring cleavage, ultimately leading to central metabolites that can enter the Krebs cycle. nih.govresearchgate.net
In mammals, the primary metabolic route for phenylacetic acid is conjugation with amino acids, which facilitates its excretion. royalsocietypublishing.org The specific amino acid used for conjugation varies significantly across different species. In humans and Old World monkeys, phenylacetic acid is almost exclusively conjugated with glutamine to form phenylacetylglutamine. royalsocietypublishing.orgsmpdb.ca New World monkeys also utilize glutamine but can also form a glycine (B1666218) conjugate, phenacetylglycine. royalsocietypublishing.org In contrast, most non-primate mammals primarily excrete the glycine conjugate. royalsocietypublishing.org Some species have also been found to produce taurine (B1682933) conjugates. royalsocietypublishing.orgnih.gov
The table below summarizes the identified metabolic products of the constituent parts of this compound.
| Initial Component | Metabolic Pathway | Key Intermediates/Products | Organism/System |
|---|---|---|---|
| 3,7-Dimethyloctanol | Oxidation | 3,7-Dimethyloctanal | Inferred from citronellol metabolism in Pseudomonas |
| 3,7-Dimethyloctanoic acid | |||
| Phenylacetic Acid | Conjugation/Degradation | Phenylacetyl-CoA | Bacteria |
| Phenylacetylglutamine | Humans, Primates | ||
| Phenacetylglycine | Non-primate mammals, some Primates | ||
| Phenacetyltaurine | Various mammalian species |
Biological Functions and Molecular Interactions of 3,7 Dimethyloctyl Phenylacetate
Roles in Chemical Ecology
Chemical ecology is the study of chemically-mediated interactions between living organisms. Volatile compounds like 3,7-Dimethyloctyl phenylacetate (B1230308) are key players in this field, acting as signals that can influence the behavior and physiology of other organisms.
Inter-species Chemical Communication and Signaling
Volatile organic compounds are fundamental to the way plants interact with their environment, including communication with a diverse range of organisms such as insects, fungi, and bacteria. nih.gov These chemical signals can serve various purposes, from defense to reproduction. For instance, plants can release specific VOCs when damaged by herbivores, which can attract natural enemies of the herbivore, a form of indirect defense. nih.gov While direct evidence for 3,7-Dimethyloctyl phenylacetate's role as a semiochemical—a chemical involved in communication—is not extensively documented, its structural similarity to known insect attractants and floral scent components suggests it may function in such interactions. The perception of these chemical cues by insects is a complex process, often involving the detection of a blend of compounds rather than a single molecule. nih.gov
Plant-Microbe and Plant-Insect Interactions
The chemical dialogue between plants and their associated microbes and insects is crucial for ecosystem health. nih.gov Plants emit VOCs that can either attract or repel insects, influencing processes like pollination and herbivory. nih.govnih.gov For example, floral scents are complex mixtures of volatile compounds that attract pollinators to ensure plant reproduction. nih.gov Terpenoids, a broad class of plant secondary metabolites, are significantly involved in these interactions, serving as attractants for beneficial insects or as defense compounds against herbivores. mdpi.com Given that this compound is a derivative of a terpene alcohol (3,7-dimethyloctanol), it is plausible that it participates in these intricate plant-insect relationships.
Furthermore, plant-emitted volatiles can mediate interactions with microbes. mdpi.com The composition of these volatile blends can influence the microbial communities on and around the plant. The specific role of this compound in mediating plant-microbe interactions is an area that requires further investigation.
Natural Occurrence in Essential Oils and Plant Extracts
The presence of this compound has been confirmed in the volatile profile of the fruit of Actinidia arguta, commonly known as the kiwiberry or hardy kiwi. nih.govmdpi.comnih.govmdpi.comresearchgate.net The volatile composition of kiwiberries is complex, consisting mainly of esters, aldehydes, and alcohols, which contribute to its characteristic aroma. nih.gov The identification of this compound in A. arguta provides direct evidence of its natural origin and suggests a potential role in the fruit's flavor and aroma profile, which can influence seed dispersal by attracting frugivores.
The table below details the natural source and observed context of this compound.
| Compound Name | Natural Source | Plant Part |
| This compound | Actinidia arguta (Kiwiberry) | Fruit |
Molecular Mechanisms of Biological Activity
The biological effects of a volatile compound like this compound are initiated at the molecular level, typically through interactions with specific protein receptors.
Receptor Binding and Activation Studies (e.g., Olfactory and Gustatory Receptor Interactions)
The sense of smell, or olfaction, begins when odorant molecules bind to olfactory receptors (ORs) located in the nasal epithelium. youtube.com This binding event triggers a signaling cascade that results in the perception of a specific scent. youtube.com Olfactory receptors are a large family of G-protein coupled receptors, and the specificity of odor perception arises from the combinatorial activation of different ORs by a single odorant and the ability of a single OR to be activated by multiple odorants. researchgate.net
While no direct receptor binding studies have been published for this compound, the olfactory properties of its close analogs provide strong inferential evidence for its interaction with olfactory receptors. For instance, the related compound Citronellyl phenylacetate is described as having a sweet, herbaceous, and rosy odor. chemspider.com Another analog, (Z)-3,7-Dimethylocta-2,6-dienyl phenylacetate, possesses a floral, rosy, and sweet scent profile. nih.gov These characteristics strongly suggest that this compound also functions as an odorant, likely binding to a specific subset of olfactory receptors to elicit a floral or fruity scent perception. Studies on other floral esters have shown that they can act as potent attractants for insects, indicating that these compounds bind to and activate olfactory receptors on insect antennae. nih.gov
The table below summarizes the known olfactory characteristics of compounds structurally related to this compound.
| Compound Name | Olfactory Description |
| Citronellyl phenylacetate | Sweet, herbaceous, rosy |
| (Z)-3,7-Dimethylocta-2,6-dienyl phenylacetate | Floral, rosy, sweet |
| Methyl phenylacetate | Sweet, floral, honey-like |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. In the context of olfaction and chemical ecology, SAR studies can reveal which molecular features are critical for a compound's ability to act as a pheromone, attractant, or repellent.
Specific SAR studies for this compound are not available. However, general principles from studies on other semiochemicals can be applied. For example, in insects, the perception of chemical signals is highly specific, and small changes in the structure of a molecule, such as the position of a methyl group or the geometry of a double bond, can dramatically alter its biological activity. mdpi.comresearchgate.net The biological activity of methyl-branched alkanes, for instance, is directly correlated with their chain length and the position of the methyl branch. mdpi.com
Enzymatic Modulation and Biochemical Cascade Effects
Direct research on the specific enzymatic modulation and subsequent biochemical cascade effects of this compound is not extensively documented in publicly available scientific literature. However, based on its chemical structure as a carboxylic ester and its inclusion in groups of compounds generally recognized as safe (GRAS) for use as flavoring agents, a scientifically sound metabolic pathway can be predicted. This predicted pathway centers on the initial enzymatic hydrolysis of the ester bond, followed by the independent metabolism of its constituent alcohol and acid moieties.
The primary enzymatic interaction anticipated for this compound is its hydrolysis by non-specific esterases, which are abundant in the body, particularly in the liver, plasma, and small intestine. This enzymatic cleavage would break down the molecule into 3,7-dimethyloctan-1-ol (B75441) and phenylacetic acid.
Predicted Enzymatic Hydrolysis of this compound
| Substrate | Enzyme Class | Products | Anticipated Location |
|---|---|---|---|
| This compound | Esterases (e.g., Carboxylesterases) | 3,7-Dimethyloctan-1-ol and Phenylacetic acid | Liver, Plasma, Small Intestine |
Following this initial hydrolysis, the two resulting molecules are expected to enter their own distinct biochemical cascades.
Biochemical Cascade of Phenylacetic Acid
The metabolic fate of phenylacetic acid in humans is well-documented. It is primarily metabolized in the mitochondria of the liver and kidneys. The cascade involves a two-step process designed to increase its water solubility and facilitate excretion.
Activation to a Coenzyme A Thioester: Phenylacetic acid is first converted to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by an acyl-coenzyme A synthetase.
Conjugation with Glutamine: The phenylacetyl-CoA then undergoes conjugation with the amino acid L-glutamine, a reaction catalyzed by the enzyme glycine (B1666218) N-acyltransferase. This forms phenylacetylglutamine, which is then excreted in the urine. This pathway is clinically significant as it provides a mechanism for the removal of nitrogen from the body and is utilized in the treatment of urea (B33335) cycle disorders.
In some bacteria, a different catabolic pathway for phenylacetate has been identified, involving the activation of the aromatic ring by an oxygenase, followed by ring cleavage and beta-oxidation to yield acetyl-CoA and succinyl-CoA. contaminantdb.ca
Predicted Biochemical Cascade of 3,7-Dimethyloctan-1-ol
The metabolism of 3,7-dimethyloctan-1-ol, a primary alcohol, is predicted to follow the standard oxidative pathways for such molecules.
Oxidation to an Aldehyde: The primary alcohol group is likely oxidized to an aldehyde, 3,7-dimethyloctanal (B3032866), by alcohol dehydrogenases.
Oxidation to a Carboxylic Acid: The resulting aldehyde is then expected to be rapidly oxidized to the corresponding carboxylic acid, 3,7-dimethyloctanoic acid, by aldehyde dehydrogenases.
The subsequent fate of 3,7-dimethyloctanoic acid is not definitively established in the literature, but it would likely undergo further breakdown through pathways such as beta-oxidation, similar to other fatty acids.
Summary of Predicted Biochemical Cascade Effects
| Initial Metabolite | Enzymatic Step | Intermediate/Final Product | Enzyme Class |
|---|---|---|---|
| Phenylacetic acid | Activation | Phenylacetyl-CoA | Acyl-coenzyme A synthetase |
| Conjugation | Phenylacetylglutamine | Glycine N-acyltransferase | |
| 3,7-Dimethyloctan-1-ol | Oxidation | 3,7-Dimethyloctanal | Alcohol dehydrogenase |
| Oxidation | 3,7-Dimethyloctanoic acid | Aldehyde dehydrogenase |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,7-Dimethyloctan-1-ol |
| Phenylacetic acid |
| Phenylacetyl-CoA |
| L-glutamine |
| Phenylacetylglutamine |
| Acetyl-CoA |
| Succinyl-CoA |
| 3,7-Dimethyloctanal |
| 3,7-Dimethyloctanoic acid |
Computational Chemistry and Molecular Modeling of 3,7 Dimethyloctyl Phenylacetate
Conformational Analysis and Stereochemical Dynamics
Detailed research specifically on the conformational analysis of 3,7-Dimethyloctyl phenylacetate (B1230308) is not extensively published. However, the methodologies for such an analysis are well-established. They typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the geometry of various possible conformers and determine their relative energies. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like those observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide data to validate the computationally predicted predominant conformers in solution. ucdavis.edu
A related study on 4′-substituted-2-ethylthio-phenylacetates utilized infrared (IR) spectroscopy and theoretical calculations to analyze the conformational preferences around the ester group, identifying different stable conformers based on the dihedral angle of the O=C-C-S bond. hmdb.ca A similar approach for 3,7-Dimethyloctyl phenylacetate would likely reveal multiple low-energy conformers contributing to its properties in different environments.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Complexity |
| Cα-C-O-C1 | Defines the orientation of the phenylacetyl group relative to the octyl chain. | Rotation can be influenced by steric hindrance and electronic effects. |
| C-O-C1-C2 | Influences the initial segment of the octyl chain's conformation. | Multiple low-energy staggered conformations are likely. |
| C2-C3-C4-C5 | Rotation around the bonds in the octyl chain. | A large number of possible conformations due to the chain length. |
| C6-C7-C(CH3)2 | Orientation of the terminal isopropyl group. | Can influence the overall shape and lipophilicity. |
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This is particularly relevant for understanding the molecular basis of a fragrance compound's odor perception, which involves interaction with olfactory receptors, or for exploring other potential biological activities.
In that study, the citronellyl esters were found to bind within the active site of Pim1 kinase, forming key interactions with amino acid residues. researchgate.netui.ac.id The binding affinity was quantified using a rerank score, with more negative values indicating a more stable interaction. researchgate.net It was observed that these esters formed hydrogen bonds with the amino acid residues Lys 67 and Asp 186 of the Pim1 kinase active site. researchgate.net
Extrapolating from these findings, a molecular docking simulation of this compound with a hypothetical receptor would likely show the phenylacetate group participating in π-stacking or hydrophobic interactions, while the ester's carbonyl oxygen could act as a hydrogen bond acceptor. The long, flexible octyl chain would likely occupy a hydrophobic pocket within the binding site.
Table 2: Illustrative Molecular Docking Results for Citronellyl Esters against Pim1 Kinase
| Compound | Rerank Score (kJ/mol) | Interacting Residues (Example) |
| Citronellyl Caproate | -189.822 | Lys 67, Asp 186 |
| Citronellyl Caprylate | -188.530 | Lys 67, Asp 186 |
| Geranyl Caproate | -184.978 | Not specified |
| Geranyl Caprylate | -182.560 | Not specified |
| Data adapted from a study on citronellyl and geranyl ester derivatives, as direct data for this compound is not available. The rerank score indicates the binding affinity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For fragrance compounds like this compound, QSAR models can be developed to predict properties such as odor intensity, odor character, or biodegradability. nih.govresearchgate.net
The development of a QSAR model involves several steps:
Data Collection: A dataset of structurally diverse compounds with measured activity (e.g., odor intensity) is compiled.
Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like k-nearest neighbors (kNN) are used to build a mathematical relationship between the descriptors and the activity. nih.gov
Validation: The model is rigorously validated to ensure its predictive power for new, untested compounds. acs.orgacs.org
While a specific QSAR model for predicting the exact fragrance profile of this compound is not published, general QSAR studies on fragrance compounds have been conducted. For instance, a "Combi-QSAR" approach has been successfully applied to a large dataset of ambergris fragrance compounds to predict their odor intensity. nih.govacs.org Such models can help in the design of new fragrance molecules with desired properties.
Table 3: Conceptual Framework for a QSAR Model for Fragrance Compounds
| QSAR Component | Description | Example for this compound |
| Activity (Dependent Variable) | The property to be predicted. | Odor intensity score, classification as "rosy" or "fruity". |
| Descriptors (Independent Variables) | Numerical representations of molecular structure. | Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area, Molecular Shape Indices. |
| Modeling Method | The algorithm used to create the relationship. | k-Nearest Neighbors (kNN), Support Vector Machines (SVM). acs.org |
| Application | The purpose of the model. | To predict the odor properties of newly designed esters without the need for synthesis and sensory evaluation. |
Theoretical Predictions of Spectroscopic Properties and Reactivity
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the identification and characterization of a molecule. For this compound, methods like DFT can be used to calculate its expected NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.
Predicted ¹H and ¹³C NMR spectra can be invaluable for assigning the signals in experimentally obtained spectra, especially for complex molecules with many overlapping peaks. nih.gov The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
Similarly, the prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This can help in identifying the characteristic peaks, such as the strong carbonyl (C=O) stretch of the ester group, which is expected to appear around 1735 cm⁻¹.
Reactivity predictions can also be made using computational methods. For instance, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic properties and its propensity to participate in chemical reactions. A study on palladium-catalyzed reactions of phenylacetate substrates used DFT calculations to understand the reaction mechanism and thermodynamic favorability of different pathways. acs.org
Table 4: Predicted Spectroscopic and Reactivity Data (Illustrative)
| Property | Predicted Value/Information | Method of Prediction |
| ¹³C NMR Chemical Shift | Carbonyl carbon (C=O) ~170 ppm | Density Functional Theory (DFT) |
| ¹H NMR Chemical Shift | Protons on the phenyl ring ~7.2-7.4 ppm | Density Functional Theory (DFT) |
| IR Stretching Frequency | Carbonyl (C=O) stretch ~1735 cm⁻¹ | DFT Frequency Calculation |
| Reactivity Hotspot | Oxygen atoms of the ester group | Molecular Electrostatic Potential (MEP) |
| Electron Donating Ability | HOMO Energy | DFT Calculation |
| These are typical values and would require specific calculations for this compound for precise prediction. |
Advanced Analytical Methodologies and Characterization of 3,7 Dimethyloctyl Phenylacetate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 3,7-dimethyloctyl phenylacetate (B1230308) from complex mixtures and for its precise quantification. These techniques are also fundamental in resolving the compound's enantiomers, which is critical given that the 3,7-dimethyloctyl moiety contains a chiral center.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3,7-dimethyloctyl phenylacetate. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the molecular ion peak would correspond to its molecular weight. Key fragmentation patterns would arise from the cleavage of the ester bond and fragmentation of the alkyl chain, providing confirmatory structural information. While specific experimental spectra for this compound are not widely published, analysis of related phenylacetate esters shows characteristic fragments such as the tropylium (B1234903) ion (m/z 91) from the phenylacetyl group. GC-MS is also a highly sensitive method for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Separation
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound, particularly for non-volatile samples or when derivatization for GC analysis is not desirable. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.
A critical application of HPLC for this compound is chiral separation. evitachem.com Since the 3,7-dimethyloctyl portion of the molecule contains a stereocenter at the C3 position, the compound exists as a pair of enantiomers. These enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. evitachem.com The choice of the CSP and the mobile phase composition are crucial for achieving optimal resolution of the (R)- and (S)-enantiomers. This separation is vital for studying the properties and applications of each specific enantiomer.
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.
In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the protons in the phenyl group, the methylene (B1212753) protons adjacent to the ester oxygen and the phenyl ring, and the various methyl and methylene groups of the 3,7-dimethyloctyl chain. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal would allow for the precise assignment of each proton in the structure.
Table 1: Predicted ¹H and ¹³C NMR Data Points for this compound (Based on Analogous Structures)
| Atom Type | Technique | Expected Chemical Shift (ppm) |
| Phenyl Protons | ¹H NMR | 7.2 - 7.4 |
| Methylene (Ester) | ¹H NMR | ~ 4.1 |
| Methylene (Phenyl) | ¹H NMR | ~ 3.6 |
| Alkyl Protons | ¹H NMR | 0.8 - 1.6 |
| Carbonyl Carbon | ¹³C NMR | ~ 171 |
| Aromatic Carbons | ¹³C NMR | 127 - 134 |
| Methylene Carbon (Ester) | ¹³C NMR | ~ 65 |
| Alkyl Carbons | ¹³C NMR | 14 - 40 |
This table is predictive and based on data for structurally similar compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption peak around 1735 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Bands in the region of 3030-3100 cm⁻¹ and 1450-1600 cm⁻¹ would correspond to the C-H and C=C stretching vibrations of the aromatic ring, respectively. The C-H stretching vibrations of the aliphatic octyl chain would be observed around 2850-2960 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the phenylacetyl moiety, typically around 260-270 nm.
Table 2: Key Spectroscopic Data for this compound
| Technique | Functional Group / Chromophore | Expected Absorption |
| Infrared (IR) | Ester Carbonyl (C=O) | ~ 1735 cm⁻¹ |
| Infrared (IR) | Aromatic C-H | 3030-3100 cm⁻¹ |
| Infrared (IR) | Aliphatic C-H | 2850-2960 cm⁻¹ |
| UV-Visible | Phenylacetyl Moiety | ~ 260-270 nm |
This table presents expected values based on the compound's structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. It measures the mass-to-charge ratio of an ion to a very high degree of precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula. For this compound (C₁₈H₂₈O₂), HRMS would provide a measured mass that is extremely close to its calculated monoisotopic mass (276.20893 g/mol ), thereby confirming its elemental composition and distinguishing it from other compounds with the same nominal mass.
Advanced Sample Preparation and Extraction Methodologies for Complex Matrices
The accurate quantification and characterization of this compound from complex matrices, such as botanical extracts, cosmetic formulations, and food products, necessitate sophisticated sample preparation and extraction techniques. These methods are crucial for isolating the target analyte from interfering compounds, thereby enhancing analytical sensitivity and selectivity. Modern approaches emphasize efficiency, minimal solvent usage, and automation.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly effective technique for the extraction of volatile and semi-volatile organic compounds like this compound. nih.govfrontiersin.org This method relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a fused-silica fiber coated with a stationary phase. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For esters such as phenylacetates, coatings like polydimethylsiloxane (B3030410) (PDMS) or mixed phases like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are often employed due to their high affinity for a wide range of volatile compounds. nih.govresearchgate.net
In a typical HS-SPME procedure for analyzing floral scents, a small amount of the sample (e.g., flower petals) is placed in a sealed vial and gently heated to promote the release of volatile compounds into the headspace. nih.govplos.org The SPME fiber is then exposed to the headspace for a defined period to allow for the adsorption of the analytes. plos.org Following extraction, the fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, commonly by mass spectrometry (MS). nih.govnih.gov
Research on the volatile components of Rosa chinensis has successfully utilized HS-SPME to identify numerous compounds, including phenyl acetate (B1210297), a structurally related compound to this compound. nih.govresearchgate.net These studies provide a strong basis for the application of HS-SPME in the analysis of this compound from botanical sources. The optimization of parameters such as extraction time, temperature, and fiber type is essential for achieving high extraction efficiency and reproducibility.
Interactive Table 1: Representative HS-SPME Parameters for the Analysis of Phenylacetate Esters in Floral Matrices
| Parameter | Condition | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad-spectrum affinity for volatile and semi-volatile esters. |
| Sample Amount | 1-2 g of homogenized petals | Balances analyte concentration with matrix effects. |
| Incubation Temp. | 60 °C | Enhances volatilization of semi-volatile esters without thermal degradation. |
| Incubation Time | 20 min | Allows for equilibration of analytes in the headspace. |
| Extraction Time | 30 min | Sufficient time for adsorption of analytes onto the fiber. |
| Desorption Temp. | 250 °C | Ensures complete transfer of analytes to the GC column. |
| Desorption Time | 5 min | Prevents carryover between analyses. |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless technique that offers a higher extraction phase volume compared to SPME, leading to potentially greater sensitivity for trace-level analysis. nih.govtue.nl SBSE utilizes a magnetic stir bar coated with a thick layer of a sorbent, most commonly PDMS. tue.nlchromatographyonline.com The stir bar is placed directly into a liquid sample or in the headspace above a solid or liquid sample. As the bar stirs the sample, analytes are partitioned into the sorbent phase. tue.nl
For complex matrices like cosmetic creams or lotions, a liquid-liquid extraction may first be performed to transfer the fragrance compounds into a suitable solvent, which is then subjected to SBSE. Alternatively, for aqueous samples, direct SBSE can be applied. nih.govnih.gov After extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in a dedicated unit connected to a GC-MS system. chromatographyonline.com
The high capacity of the PDMS phase in SBSE makes it particularly well-suited for the extraction of a broad range of fragrance compounds, including esters like this compound, from complex formulations. tue.nl The technique's efficiency is influenced by factors such as stirring speed, extraction time, temperature, and the pH and salt content of the sample matrix. chromatographyonline.com
Interactive Table 2: Comparative Extraction Efficiency of HS-SPME and SBSE for a Model Phenylacetate Compound
| Technique | Analyte | Matrix | Recovery (%) | RSD (%) |
| HS-SPME | Phenyl Acetate | Rose Petal Homogenate | 85 | 7.2 |
| SBSE | Phenyl Acetate | Aqueous Solution | 95 | 4.5 |
Note: The data in this table are representative values based on typical performance for similar compounds and are intended for illustrative purposes.
Advanced Materials Science and Supramolecular Chemistry Involving 3,7 Dimethyloctyl Phenylacetate
Incorporation into Supramolecular Assemblies
There is no available scientific literature detailing the incorporation of 3,7-Dimethyloctyl phenylacetate (B1230308) into supramolecular assemblies.
Non-Covalent Interactions and Self-Assembly Processes
No research data has been found that describes the specific non-covalent interactions or self-assembly processes involving 3,7-Dimethyloctyl phenylacetate.
Formation of Supramolecular Polymers and Helical Structures
There are no published studies on the formation of supramolecular polymers or helical structures derived from this compound.
Applications in Responsive Materials and Functional Polymers
Information regarding the application of this compound in the development of responsive materials and functional polymers is not present in the available scientific literature.
Design of Chiral Recognition Materials
No research has been published on the use of this compound in the design of chiral recognition materials.
Fabrication of Smart Materials with Tunable Properties
There is no available data on the fabrication of smart materials with tunable properties using this compound.
Environmental Dynamics and Biogeochemical Cycling of 3,7 Dimethyloctyl Phenylacetate
Pathways of Environmental Distribution and Occurrence
3,7-Dimethyloctyl phenylacetate (B1230308) is primarily introduced into the environment through its use as a fragrance ingredient in a variety of consumer products. Its principal pathway of environmental distribution is via wastewater. After use in personal care products, cleaners, and other scented items, the compound is washed down the drain and enters municipal wastewater treatment plants (WWTPs). The efficiency of WWTPs in removing such compounds can vary, leading to their potential release into aquatic environments, including rivers and lakes, through treated effluent.
The occurrence of 3,7-Dimethyloctyl phenylacetate in specific environmental compartments has not been extensively documented in scientific literature. However, based on its use pattern, it is reasonable to predict its presence in low concentrations in aquatic systems receiving wastewater effluent. Its distribution and fate are influenced by its physicochemical properties, such as water solubility and volatility. Due to its likely low water solubility, a portion of the compound may adsorb to sewage sludge. Land application of this sludge as a fertilizer can then introduce the compound into terrestrial ecosystems.
Another potential, though less significant, pathway for its environmental distribution is through the volatilization from scented products during their use and disposal, contributing to its presence in the air as a volatile organic compound (VOC).
Biotransformation and Biodegradation in Environmental Compartments
The biotransformation and biodegradation of this compound are critical processes that determine its persistence and ultimate fate in the environment. While specific studies on this compound are scarce, the degradation of its constituent parts, the phenylacetate group and the alkyl chain, can be inferred from existing knowledge of microbial metabolism of similar structures.
Microbial Degradation in Soil and Aquatic Systems
The microbial degradation of this compound in soil and aquatic environments is expected to proceed through the breakdown of the ester bond, followed by the separate degradation of the resulting 3,7-dimethyloctanol and phenylacetic acid.
Phenylacetic acid is a well-studied intermediate in the microbial catabolism of aromatic compounds. In many bacteria, the aerobic degradation of phenylacetate is initiated by its conversion to phenylacetyl-CoA. nih.gov This is followed by a series of enzymatic reactions, including epoxidation of the aromatic ring and subsequent hydrolytic ring cleavage, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.govethz.chfrontiersin.org This pathway is found in a significant percentage of sequenced bacterial genomes, suggesting a widespread capability for the degradation of the phenylacetate moiety. nih.govfrontiersin.org
The 3,7-dimethyloctanol portion, being a branched-chain alcohol, is likely to be degraded by microorganisms capable of alkane and alcohol oxidation. This would involve the oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, followed by beta-oxidation or other pathways for branched-chain fatty acid degradation. The presence of methyl branches can influence the rate and pathway of degradation.
Enzymatic Pathways in Environmental Bioremediation Studies
While no specific bioremediation studies have focused on this compound, the enzymatic pathways involved in the degradation of its components are relevant. The initial step of hydrolysis of the ester bond would be catalyzed by esterases, a broad class of enzymes commonly produced by microorganisms.
The subsequent degradation of phenylacetic acid involves a specific set of enzymes. A key enzyme is phenylacetate-CoA ligase, which activates the molecule for further degradation. nih.govfrontiersin.org The subsequent ring-opening is a critical step, often involving a multicomponent monooxygenase system. frontiersin.org The study of these enzymes is crucial for developing potential bioremediation strategies for environments contaminated with phenylacetate-containing compounds.
Contribution to Volatile Organic Compound (VOC) Dynamics in Natural Systems
As a fragrance ingredient, this compound is designed to be volatile to some extent, allowing its scent to be perceived. This inherent volatility means it can contribute to the load of anthropogenic VOCs in the atmosphere, particularly in indoor environments where scented products are used. Its contribution to VOC dynamics in natural systems would primarily occur through volatilization from environmental surfaces, such as water bodies or soils where it has been deposited. The extent of this contribution would depend on its concentration in these compartments, its vapor pressure, and environmental conditions such as temperature and air movement. The role of such fragrance-derived VOCs in atmospheric chemistry, including their potential to participate in photochemical reactions, is an area of ongoing research.
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structural identity of 3,7-dimethyloctyl phenylacetate?
Answer:
To confirm the structural identity and purity of this compound (CAS 102-22-7), researchers should employ a combination of chromatographic and spectroscopic methods:
- Gas Chromatography-Mass Spectrometry (GC-MS): Resolve and quantify the compound while identifying potential impurities. Use a polar capillary column (e.g., DB-WAX) with temperature programming (initial 50°C, ramp 10°C/min to 250°C) .
- Nuclear Magnetic Resonance (NMR): Assign peaks for key functional groups (e.g., aromatic protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm in NMR). Compare with reference spectra for validation .
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm. A retention time of ~12.5 min under isocratic conditions (acetonitrile:water = 80:20) is typical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
